

Solubility of 2-Methyl-6-nitrobenzonitrile in common organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-6-nitrobenzonitrile

Cat. No.: B157223

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **2-Methyl-6-nitrobenzonitrile** in Common Organic Solvents

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility of **2-Methyl-6-nitrobenzonitrile**, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials.^{[1][2][3]} While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes fundamental principles of solubility, the influence of molecular structure on solvent interactions, and detailed experimental protocols to empower researchers in drug development and material science. By providing a robust theoretical framework and actionable experimental methodologies, this document serves as a critical resource for optimizing reaction conditions, purification processes, and formulation development involving **2-Methyl-6-nitrobenzonitrile**.

Introduction to 2-Methyl-6-nitrobenzonitrile

2-Methyl-6-nitrobenzonitrile (CAS No: 1885-76-3) is a substituted aromatic nitrile with the molecular formula C₈H₆N₂O₂.^[4] Its structure, featuring a benzonitrile core with a methyl and a nitro group at positions 2 and 6 respectively, imparts a unique combination of polarity and reactivity. This compound is a solid at room temperature, appearing as a light orange to yellow powder or crystal.^[5] It is utilized in the synthesis of more complex molecules, such as 5-arylthiomethyl-2,4-diaminoquinazolines and 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one.^[1]

[2] An understanding of its solubility in various organic solvents is paramount for its effective handling, reaction optimization, and purification.

Table 1: Physicochemical Properties of **2-Methyl-6-nitrobenzonitrile**

Property	Value	Source
CAS Number	1885-76-3	[1]
Molecular Formula	C ₈ H ₆ N ₂ O ₂	[4]
Molecular Weight	162.15 g/mol	[1]
Melting Point	108-110 °C	[1][5]
Appearance	Light orange to yellow powder/crystal	[5]
Storage Temperature	Room Temperature, sealed in dry conditions	[5]

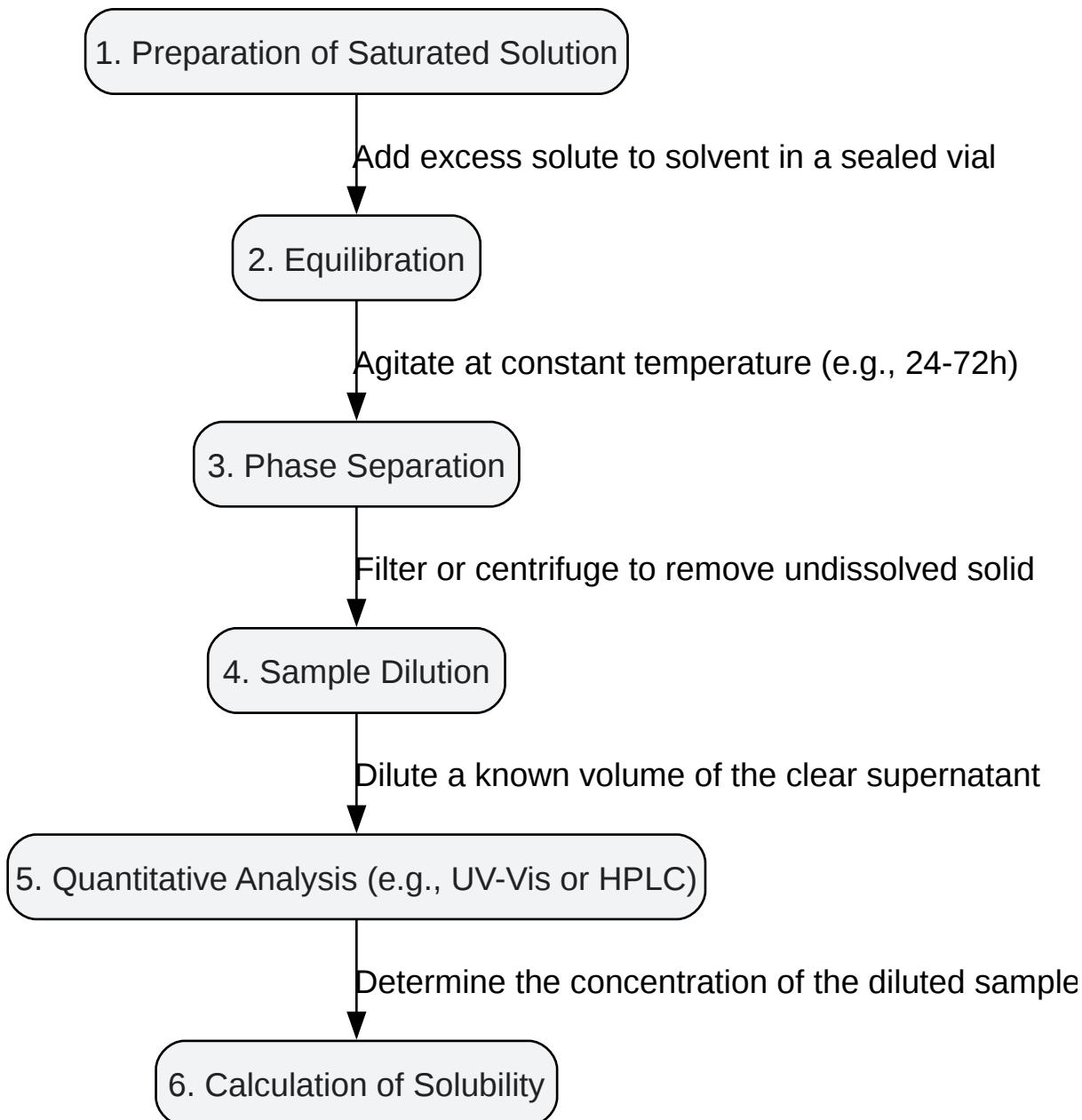
Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The overall polarity of **2-Methyl-6-nitrobenzonitrile** is a composite of its constituent functional groups: the polar nitrile (-C≡N) and nitro (-NO₂) groups, and the nonpolar methyl (-CH₃) group attached to the aromatic benzene ring.

- Nitrile Group (-C≡N): The carbon-nitrogen triple bond is highly polar, leading to significant dipole-dipole interactions.[6][7][8] While nitriles cannot form hydrogen bonds with themselves, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor with protic solvents (e.g., alcohols).[9] This generally confers solubility in polar solvents.[10]
- Nitro Group (-NO₂): The nitro group is also strongly polar and electron-withdrawing.[11] This polarity contributes to the overall dipole moment of the molecule, favoring solubility in polar solvents. However, nitro compounds can have surprisingly low water solubility.[12]

- **Methyl Group (-CH₃) and Benzene Ring:** The methyl group and the benzene ring are nonpolar (hydrophobic) components. The presence of the methyl group can slightly increase the nonpolar character of the molecule. As the size of the nonpolar hydrocarbon portion of a molecule increases, its solubility in polar solvents like water tends to decrease.[8][13]

Based on these structural features, **2-Methyl-6-nitrobenzonitrile** is expected to be most soluble in polar aprotic solvents that can effectively solvate the polar nitrile and nitro groups. Its solubility in polar protic solvents will be influenced by the ability of the solvent to act as a hydrogen bond donor to the nitrile's nitrogen. In nonpolar solvents, solubility is expected to be limited due to the significant polarity of the molecule.


Experimental Determination of Solubility

For researchers requiring precise solubility data, direct experimental measurement is essential. The isothermal equilibrium method, also known as the shake-flask method, is a reliable and widely accepted technique for determining the solubility of a solid in a liquid.[14]

Isothermal Equilibrium (Shake-Flask) Methodology

This protocol provides a self-validating system for generating accurate solubility data.

Diagram 1: Isothermal Equilibrium Solubility Determination Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for determining solubility via the isothermal equilibrium method.

Step-by-Step Protocol:

- Preparation: Add an excess amount of **2-Methyl-6-nitrobenzonitrile** to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

- **Equilibration:** Place the vials in a constant temperature environment (e.g., an incubator shaker or a temperature-controlled water bath) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points to confirm that the concentration of the solute in the solution has reached a plateau.
- **Phase Separation:** Once equilibrium is achieved, cease agitation and allow the vials to rest in the constant temperature environment for at least 2 hours to allow the undissolved solid to settle.
- **Sampling and Dilution:** Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation. Immediately filter the sample through a syringe filter (e.g., 0.22 μ m PTFE) into a clean, pre-weighed volumetric flask. Dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical method.
- **Quantitative Analysis:** Analyze the concentration of the diluted solution using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with known concentrations of **2-Methyl-6-nitrobenzonitrile** in the same solvent is required.
- **Calculation:** The solubility (S) is calculated using the following formula:

$$S \text{ (g/L)} = C_{\text{diluted}} \times DF \times V_{\text{flask}} / V_{\text{sample}}$$

Where:

- C_{diluted} is the concentration of the diluted sample (g/L)
- DF is the dilution factor
- V_{flask} is the volume of the volumetric flask (L)
- V_{sample} is the volume of the supernatant taken (L)

Gravimetric Analysis (Alternative to Step 5 & 6)

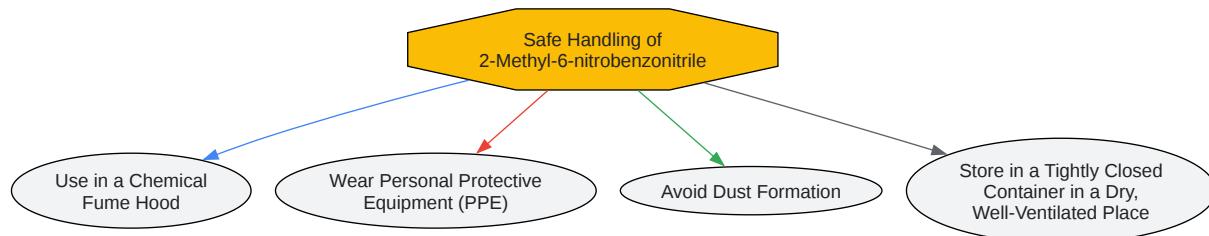
For a simpler, though potentially less precise, quantification method:

- Follow steps 1-4 of the Isothermal Equilibrium Method.
- Accurately transfer a known volume of the clear, filtered saturated solution to a pre-weighed evaporating dish.
- Gently evaporate the solvent in a fume hood or using a rotary evaporator.
- Dry the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.
- The solubility is calculated by dividing the mass of the dried residue by the volume of the supernatant used.

Predicted Solubility Profile

While quantitative data requires experimental determination, a qualitative solubility profile can be predicted based on the principles of "like dissolves like."

Table 2: Predicted Qualitative Solubility of **2-Methyl-6-nitrobenzonitrile** in Common Organic Solvents


Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Aprotic	Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile	High to Very High	The high polarity of these solvents effectively solvates the polar nitrile and nitro functional groups.
Polar Protic	Methanol, Ethanol, Isopropanol	Moderate	The hydroxyl group of alcohols can act as a hydrogen bond donor to the nitrile nitrogen, facilitating dissolution. Solubility is expected to decrease with increasing alkyl chain length of the alcohol.
Ketones	Acetone, Methyl Ethyl Ketone (MEK)	Moderate to High	These solvents are polar and can engage in dipole-dipole interactions with the solute.
Esters	Ethyl Acetate	Moderate	Ethyl acetate has moderate polarity and can solvate the solute, though likely less effectively than more polar solvents.
Ethers	Diethyl Ether, Tetrahydrofuran (THF)	Low to Moderate	Diethyl ether is relatively nonpolar. THF is more polar and is expected to be a better solvent.
Halogenated	Dichloromethane (DCM), Chloroform	Moderate	These solvents have moderate polarity and

			are good solvents for many organic compounds.
Aromatic	Toluene, Benzene	Low	The nonpolar nature of these solvents makes them poor candidates for dissolving the highly polar 2-Methyl-6-nitrobenzonitrile.
Aliphatic	Hexane, Heptane	Very Low / Insoluble	These are nonpolar solvents and are not expected to dissolve the polar solute to any significant extent.

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions. **2-Methyl-6-nitrobenzonitrile** is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and eye irritation and may cause respiratory irritation.[1]

Diagram 2: Key Safety Precautions for Handling **2-Methyl-6-nitrobenzonitrile**

[Click to download full resolution via product page](#)

Caption: Essential safety measures for handling **2-Methyl-6-nitrobenzonitrile**.

Always consult the latest Safety Data Sheet (SDS) before handling this compound and the solvents used.[\[15\]](#)[\[16\]](#)

Conclusion

This technical guide provides a thorough framework for understanding and determining the solubility of **2-Methyl-6-nitrobenzonitrile** in common organic solvents. While specific experimental data is sparse in the literature, the principles of molecular polarity and intermolecular forces, combined with the detailed experimental protocols provided herein, offer researchers and drug development professionals the necessary tools to generate reliable solubility data. Such data is critical for the advancement of chemical synthesis, process optimization, and formulation science involving this important chemical intermediate.

References

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [\[Link\]](#)
- Scribd. Procedure For Determining Solubility of Organic Compounds. [\[Link\]](#)
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [\[Link\]](#)
- Fiveable. Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. [\[Link\]](#)
- Chey, W., & Calder, G. V. Method for determining solubility of slightly soluble organic compounds. [\[Link\]](#)
- UTSC. Solubility - Chemistry Online. [\[Link\]](#)
- Chemistry LibreTexts. (2021). 24.5: Nitriles. [\[Link\]](#)
- Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [\[Link\]](#)
- Quora. (2018). Why does nitrobenzene make a more suitable solvent than benzene? [\[Link\]](#)
- BYJU'S. Nitriles- Structure. [\[Link\]](#)
- Chemguide. an introduction to nitriles. [\[Link\]](#)
- Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Methyl-6-nitrobenzonitrile 98 1885-76-3 [sigmaaldrich.com]
- 2. 2-METHYL-6-NITROBENZONITRILE | 1885-76-3 [chemicalbook.com]
- 3. nbinno.com [nbino.com]
- 4. scbt.com [scbt.com]
- 5. 2-METHYL-6-NITROBENZONITRILE CAS#: 1885-76-3 [m.chemicalbook.com]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. byjus.com [byjus.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [Solubility of 2-Methyl-6-nitrobenzonitrile in common organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b157223#solubility-of-2-methyl-6-nitrobenzonitrile-in-common-organic-solvents\]](https://www.benchchem.com/product/b157223#solubility-of-2-methyl-6-nitrobenzonitrile-in-common-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com